Potassium benzofuran-2-yltrifluoroborate

Suzuki–Miyaura cross-coupling Organoboron reagents Transmetalation kinetics

Potassium benzofuran-2-yltrifluoroborate is a monomeric, crystalline alternative to benzofuran-2-ylboronic acid that eliminates the stoichiometric uncertainty caused by boroxine/anhydride formation inherent to boronic acids. With a precisely defined equivalent weight and air/moisture-stable handling, this trifluoroborate delivers higher transmetalation reactivity providing faster initiation and reproducible yields upon scale-up. For med chem and process R&D teams requiring robust, predictable benzofuran incorporation, this reagent ensures consistent SAR data and reduced batch rejection risk.

Molecular Formula C8H5BF3KO
Molecular Weight 224.03 g/mol
CAS No. 929626-27-7
Cat. No. B1604061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium benzofuran-2-yltrifluoroborate
CAS929626-27-7
Molecular FormulaC8H5BF3KO
Molecular Weight224.03 g/mol
Structural Identifiers
SMILES[B-](C1=CC2=CC=CC=C2O1)(F)(F)F.[K+]
InChIInChI=1S/C8H5BF3O.K/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8;/h1-5H;/q-1;+1
InChIKeyUHZFYHWZTXEABO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium benzofuran-2-yltrifluoroborate (CAS 929626-27-7): A Stable, Crystalline Organotrifluoroborate for Robust Suzuki–Miyaura Cross-Coupling


Potassium benzofuran-2-yltrifluoroborate (CAS 929626-27-7) is a potassium organotrifluoroborate salt containing a benzofuran-2-yl moiety [1]. It belongs to the class of tetracoordinated boron nucleophiles that are bench-stable, air- and moisture-tolerant crystalline solids [2], and it is widely employed as a coupling partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions .

Why Substituting Potassium benzofuran-2-yltrifluoroborate with Benzofuran-2-ylboronic Acid or Its Pinacol Ester Compromises Reproducibility and Scale-Up Consistency


Generic substitution of potassium benzofuran-2-yltrifluoroborate with benzofuran-2-ylboronic acid or its pinacol ester is not equivalent due to fundamental differences in physical form, stoichiometric reliability, and activation kinetics. Boronic acids readily undergo reversible dehydration to form boroxines and anhydrides, leading to variable batch purity and uncertain stoichiometry , whereas the trifluoroborate salt exists as a discrete, crystalline monomer with a precisely defined equivalent weight . Furthermore, organotrifluoroborates exhibit higher reactivity in transmetalation with transition metals [1], enabling faster initiation and higher yields under otherwise identical conditions. These distinctions directly impact reaction robustness, scale-up reproducibility, and procurement specifications.

Quantitative Differentiation of Potassium benzofuran-2-yltrifluoroborate Against Common Benzofuran-2-yl Boron Reagents


Reactivity Advantage: Potassium Organotrifluoroborates Outperform Boronic Acids and Esters in Transmetalation Efficiency

A comprehensive review by Darses and Genet established that potassium organotrifluoroborates, as a class, exhibit superior reactivity compared to the corresponding boronic acids and boronate esters in numerous palladium-catalyzed cross-coupling reactions [1]. This enhanced reactivity is attributed to the facile formation of difluoroborane intermediates and more efficient transmetalation to palladium. While this study does not provide a direct head-to-head comparison for the benzofuran-2-yl analogue, the class-level inference is that potassium benzofuran-2-yltrifluoroborate will react faster and potentially afford higher yields under analogous conditions than benzofuran-2-ylboronic acid or its pinacol ester.

Suzuki–Miyaura cross-coupling Organoboron reagents Transmetalation kinetics

Air and Moisture Stability: Potassium benzofuran-2-yltrifluoroborate is Bench-Stable, Whereas Benzofuran-2-ylboronic Acid Degrades Upon Storage

Potassium trifluoroborates are described as 'moisture- and air-stable' and 'remarkably compliant with strong oxidative conditions' , in contrast to boronic acids, which often suffer from hydration/dehydration equilibria and boroxine formation that alter effective molar mass and reactivity over time [1]. Commercial benzofuran-2-ylboronic acid (CAS 98437-24-2) is typically sold with a purity specification of ≥97%, but this value can be misleading because the material often contains variable amounts of the corresponding anhydride (boroxine) . In contrast, potassium benzofuran-2-yltrifluoroborate is a defined crystalline salt with a precise molecular weight of 224.03 g/mol and is available with verified purity up to 98% as determined by HPLC, NMR, or GC .

Reagent storage stability Organoboron handling Process chemistry

Process Robustness: Organotrifluoroborates Mitigate Common Failure Modes in Suzuki–Miyaura Scale-Up

A technical guide on choosing boron sources for robust Suzuki–Miyaura reactions identifies heteroaryl boronic acids (including furyl and thienyl analogues) as high-risk reagents due to form drift (anhydride/boroxine equilibria), coordination interference, and decomposition . The guide explicitly recommends switching to the corresponding potassium organotrifluoroborate (BF₃K) salt to improve batch-to-batch reproducibility, charging consistency, and long-term storage reliability . Potassium benzofuran-2-yltrifluoroborate directly addresses these failure modes by providing a defined monomeric form that eliminates stoichiometric uncertainty and degradation pathways.

Process chemistry Scale-up reproducibility Reagent selection

Equivalent Weight Control: Potassium benzofuran-2-yltrifluoroborate Enables Precise Stoichiometric Dosing, Unlike Boronic Acids

A key differentiation highlighted in vendor documentation is that 'the difference between trifluoroborate and boric acid is that it must exist in a monomeric form, so the equivalent weight can be closely controlled' . Boronic acids often exist as mixtures of monomer, dimer (boroxine), and hydrated species, making accurate weighing based on nominal purity unreliable. Potassium benzofuran-2-yltrifluoroborate, with a molecular weight of 224.03 g/mol and available at 98% purity , provides a reliable basis for calculating exact molar equivalents.

Reagent stoichiometry Weighing accuracy Analytical consistency

Compatibility with Aqueous and Ligand-Free Conditions: Demonstrated Utility in Sustainable Cross-Coupling

In a study by El Bakouri et al., potassium benzofuran-2-yltrifluoroborate was successfully employed in Suzuki–Miyaura cross-coupling reactions with diazonium salts using PdCl₂(CH₃CN)₂ as the catalyst in water, without any additive, ligand, or base [1]. This demonstrates the compound's compatibility with mild, environmentally benign conditions. While the paper does not provide a direct yield comparison with the boronic acid analogue, it establishes that the trifluoroborate salt is a viable partner under these specific sustainable conditions, which may not be as efficient for the corresponding boronic acid due to its different solubility and activation profile.

Green chemistry Aqueous catalysis Diazonium salt coupling

Optimal Application Scenarios for Potassium benzofuran-2-yltrifluoroborate Based on Differentiated Performance Evidence


Medicinal Chemistry: Reliable Synthesis of Benzofuran-Containing Drug Candidates

In medicinal chemistry, where rapid analog synthesis and reproducible yields are paramount, potassium benzofuran-2-yltrifluoroborate offers a reliable and predictable coupling partner. Its air- and moisture-stable nature allows for straightforward bench-top handling and long-term storage without degradation . The precise stoichiometric control ensures that each reaction is charged with the intended equivalents, reducing the variability often encountered with boronic acids . This translates to more consistent SAR (structure-activity relationship) data and fewer failed couplings due to inactive reagent.

Process Chemistry and Scale-Up: Mitigating Reproducibility Failures in Large-Scale Suzuki Couplings

For process chemists scaling up benzofuran-containing intermediates, the robustness of potassium benzofuran-2-yltrifluoroborate is a critical advantage. As highlighted in process chemistry guides, heteroaryl boronic acids are prone to form drift and decomposition that cause yield and impurity profile variability upon scale-up . Switching to the corresponding trifluoroborate salt eliminates these failure modes, providing consistent performance from lab to pilot plant. The monomeric nature and stable physical form simplify raw material qualification and reduce batch rejection risk.

Green Chemistry Initiatives: Aqueous and Ligand-Free Suzuki Couplings

The demonstrated compatibility of potassium benzofuran-2-yltrifluoroborate with aqueous, ligand-free coupling conditions using diazonium salts [1] positions it as a suitable reagent for environmentally conscious synthetic protocols. This application aligns with industry trends toward reducing organic solvent waste and eliminating toxic phosphine ligands. Teams pursuing greener process metrics can leverage this compound to achieve benzofuran incorporation under mild, sustainable conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium benzofuran-2-yltrifluoroborate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.